Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]- is a useful research compound. Its molecular formula is C33H58OSi and its molecular weight is 498.911. The purity is usually 95%.
BenchChem offers high-quality Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Silane compounds are a class of silicon-containing chemicals that are often used in various industrial applications due to their unique chemical properties. The compound Silane, (1,1-dimethylethyl)dimethyl[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy] is particularly notable for its potential biological activity stemming from its steroid-like structure.
Molecular Structure and Properties
The molecular formula for this compound is C33H58OSi, with a molecular weight of approximately 498.91 g/mol. The structure incorporates a steroidal framework that may influence its biological interactions and mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C33H58OSi |
Molecular Weight | 498.91 g/mol |
CAS Number | 87649-55-6 |
The biological activity of silanes often involves their ability to interact with biological membranes or proteins due to their amphiphilic nature. The specific mechanism for Silane, (1,1-dimethylethyl)dimethyl[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy] may include:
- Membrane Interaction : The steroid-like moiety can facilitate insertion into lipid bilayers.
- Receptor Modulation : Potential interactions with steroid hormone receptors could lead to modulation of gene expression.
Case Studies and Research Findings
Research on silane derivatives has shown varied biological activities:
- Anticancer Activity : Some silane compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis. A study indicated that similar compounds can disrupt cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : Certain silanes exhibit antimicrobial activity by disrupting bacterial cell membranes. This property could be relevant for developing new antibacterial agents.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties in preclinical studies.
Applications
The potential applications of Silane, (1,1-dimethylethyl)dimethyl[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy] can be categorized as follows:
- Pharmaceuticals : Development of new therapeutic agents targeting hormonal pathways or cancer.
- Agricultural Chemicals : Use as a biopesticide or growth regulator due to its biological activity.
- Materials Science : Applications in coatings and adhesives where enhanced biological interactions are beneficial.
Properties
IUPAC Name |
[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58OSi/c1-24(2)13-11-14-26(4)30-20-21-31-27(15-12-22-33(30,31)8)17-18-28-23-29(19-16-25(28)3)34-35(9,10)32(5,6)7/h17-18,24,26,29-31H,3,11-16,19-23H2,1-2,4-10H3/b27-17+,28-18+/t26-,29+,30-,31+,33-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIUSINKAVTSCC-CECGAKQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.